molecular formula C18H16N2O B12908885 2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one CAS No. 89069-91-0

2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one

Cat. No.: B12908885
CAS No.: 89069-91-0
M. Wt: 276.3 g/mol
InChI Key: AQBZQHZNRDKVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a benzyl group at position 2, a methyl group at position 6, and a phenyl group at position 2.

Properties

CAS No.

89069-91-0

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-benzyl-6-methyl-3-phenylpyrimidin-4-one

InChI

InChI=1S/C18H16N2O/c1-14-12-18(21)20(16-10-6-3-7-11-16)17(19-14)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3

InChI Key

AQBZQHZNRDKVRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Benzylformamidine with β-Ketoesters

  • Starting Materials :

    • C-benzylformamidine hydrochloride (or related benzyl-substituted amidine)
    • Ethyl acetoacetate (provides the 6-methyl substituent via the methyl group on the β-ketoester)
    • Benzoylacetate or benzoyl derivatives (to introduce the phenyl group at position 3)
  • Reaction Conditions :

    • The amidine hydrochloride is dissolved in anhydrous methanol.
    • A base such as sodium methoxide (NaOMe) is added to deprotonate and activate the amidine.
    • The β-ketoester is added dropwise, and the mixture is stirred at room temperature or slightly elevated temperature for 12–24 hours.
    • The reaction progress is monitored by thin-layer chromatography (TLC).
    • After completion, the reaction mixture is neutralized with acetic acid and evaporated under reduced pressure.
  • Purification :

    • The crude product is purified by column chromatography using a hexane-ethyl acetate solvent system.
    • The purified compound is obtained as a white amorphous solid.
  • Yields :

    • Reported yields for similar pyrimidin-4-one derivatives prepared by this method range from 70% to 80%.

Alternative Methods: Use of 1,4-Diarylbuta-1,3-diynes and Amidines

  • A different approach involves the reaction of 1,4-diarylbuta-1,3-diynes with amidines such as benzamidine hydrochloride under heating in the presence of triethylamine and dimethyl sulfoxide (DMSO) at elevated temperatures (~160 °C) for 24 hours.

  • This method allows the formation of 2,4,6-trisubstituted pyrimidines, which can be adapted to synthesize 2-benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one by selecting appropriate starting materials.

  • The product is isolated by extraction and purified by silica gel chromatography.

Catalytic Hydrogenation and Deprotection Steps

  • In cases where protecting groups such as benzyl ethers are used on sugar moieties or other substituents, catalytic hydrogenation under neutral conditions with palladium catalysts is employed to remove these groups without affecting the pyrimidinone core.
Method No. Starting Materials Key Reagents/Conditions Reaction Time Yield (%) Notes
1 C-benzylformamidine hydrochloride + ethyl acetoacetate + benzoylacetate NaOMe in MeOH, rt, 12–24 h 12–24 h 70–80 Cyclocondensation, column chromatography purification
2 1,4-diarylbuta-1,3-diyne + benzamidine hydrochloride Triethylamine, DMSO, 160 °C, 24 h 24 h ~70–90 High temperature cyclization, extraction and chromatography
3 Protected intermediates (e.g., benzyl ethers) Catalytic hydrogenation (Pd catalyst), neutral conditions 1–2 h >90 Deprotection step for sensitive groups
  • The cyclocondensation method (Method 1) is widely used due to its straightforward procedure and good yields. The choice of base and solvent is critical; sodium methoxide in methanol provides efficient deprotonation and solubilization.

  • Reaction monitoring by TLC is essential to avoid overreaction or side product formation.

  • The use of protected intermediates requires careful deprotection steps to avoid degradation of the pyrimidinone ring.

  • Alternative high-temperature methods (Method 2) offer routes to more complex substituted pyrimidines but require more rigorous conditions and longer reaction times.

  • Purification by column chromatography is standard to achieve high purity, with solvent systems optimized for the polarity of the target compound.

The preparation of this compound is effectively achieved through cyclocondensation of benzyl-substituted amidines with β-ketoesters under basic conditions, followed by purification. Alternative synthetic routes involving diynes and amidines under high-temperature conditions provide complementary methods. The choice of method depends on the availability of starting materials, desired substituents, and scale of synthesis. The described methods are supported by detailed experimental data and have been validated in multiple research studies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidinone ring undergoes nucleophilic substitution at electron-deficient positions (C2 and C6), facilitated by activating groups like methyl and benzyl substituents:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
ChlorinationPOCl₃, DMF, 80°C4-Chloro-2-benzyl-6-methyl-3-phenylpyrimidine85%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 150°C (MW)6-Aryl-2-benzyl-3-phenylpyrimidin-4-ones63-88%
Epoxide Ring Opening1,2-Cyclohexene oxide, K₂CO₃Trans-dihydroxylated pyrimidinone derivatives32%

Key Findings :

  • Chlorination occurs selectively at the 4-position under mild conditions .

  • Suzuki cross-coupling enables aryl group introduction at C6 with microwave acceleration .

Alkylation and Acylation

The NH group at position 3 participates in regioselective alkylation:

ReactantAlkylating AgentMajor ProductRegioselectivity (N:O)Source
2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-oneMethyl iodide, K₂CO₃, DMF, RT3-Methyl-N-alkylated derivative3:1 (N-preference)
Same substrateBenzyl chloride, NaOH, MeOH3-Benzyl-O-alkylated isomer1:2 (O-preference)

Mechanistic Insight :

  • Steric effects dominate at room temperature (RT), favoring N-alkylation .

  • Bulky alkylating agents shift selectivity toward O-alkylation due to reduced N-accessibility .

Hydrolysis and Ring Modification

Controlled hydrolysis enables functional group interconversion:

Starting MaterialConditionsProductApplicationSource
4-Chloro derivativeNaOH (2M), EtOH, reflux4-Hydroxy-2-benzyl-6-methylpyrimidinonePharmacophore synthesis
3-Alkyl derivativeH₂SO₄ (conc.), 100°CRing-opened α-ketoamide intermediatesAntiviral agent precursor

Notable Observation :

  • Acidic hydrolysis cleaves the pyrimidinone ring, producing bioactive α-ketoamides .

Oxidation and Reduction

Substituent-specific redox reactions enable precise functionalization:

Reaction TypeReagentsOutcomeSelectivitySource
Benzylic OxidationKMnO₄, H₂O, 60°C2-Benzoyl-6-methylpyrimidinoneC2 benzyl → ketone
Ketone ReductionNaBH₄, MeOH, 0°C2-(Hydroxybenzyl)-6-methyl derivativeChemoselective

Synthetic Utility :

  • Oxidation of the benzyl group introduces ketone functionality for further conjugation.

Comparative Reaction Efficiency

Optimized conditions for key transformations:

ReactionCatalyst SystemTimeYield Improvement vs ConventionalSource
Suzuki-Miyaura couplingSiliaBond-DPP-Pd, K₃PO₄30 min+40%
N-AlkylationBOP reagent, DIPEA, DMF2 h+25% (reduced side products)

Innovation Highlight :

  • SiliaBond-supported palladium catalysts eliminate metal contamination issues in pharmaceutical synthesis .

Scientific Research Applications

Muscarinic Acetylcholine Receptor Modulation

Research has demonstrated that compounds similar to 2-benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one can act as positive allosteric modulators of the muscarinic acetylcholine receptor (M1 mAChR). These modulators enhance cognitive functions and have been investigated for treating cognitive deficits in conditions such as Alzheimer's disease and schizophrenia. The mechanism involves the potentiation of signaling pathways associated with M1 mAChR, leading to improved learning and memory outcomes in preclinical models .

Anticancer Activity

The compound has also been explored for its potential as an anticancer agent through its interaction with the USP1/UAF1 deubiquitinase complex. This interaction suggests a mechanism by which the compound could inhibit cancer cell proliferation by modulating protein degradation pathways critical for tumor growth .

Allosteric Modulation

The allosteric modulation of M1 mAChR by compounds like this compound involves enhancing the receptor's response to endogenous agonists such as acetylcholine. Studies indicate that these compounds can increase receptor affinity and efficacy without directly activating the receptor themselves, thus providing a nuanced approach to treating cognitive disorders .

Inhibition of Deubiquitinase Activity

In the context of cancer therapy, the inhibition of USP1/UAF1 deubiquitinase activity leads to increased levels of ubiquitinated proteins, which can trigger apoptosis in cancer cells. This mechanism highlights the potential for this compound to serve as a therapeutic agent in oncology .

Cognitive Enhancement Studies

Several studies have evaluated the efficacy of M1 mAChR positive allosteric modulators in animal models. For instance, compounds structurally related to this compound have shown significant improvements in cognitive performance in tasks assessing memory and learning capabilities .

Cancer Treatment Trials

In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index for potential clinical applications .

Data Tables

Application AreaMechanism of ActionKey Findings
Cognitive EnhancementPositive allosteric modulation of M1 mAChREnhanced memory and learning in animal models
Cancer TherapyInhibition of USP1/UAF1 deubiquitinaseSelective cytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of 2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Methyl vs. Benzyl: Methyl groups (e.g., in quinazolinones ) improve solubility but reduce lipophilicity, whereas benzyl groups increase steric bulk and may enhance receptor binding .
  • Aromatic Diversity : The combination of benzyl and phenyl groups in the target compound could synergize biological activity, as seen in 3-benzyl-2-(4-methoxyphenyl) derivatives .

Physicochemical Properties

Comparative physicochemical data from similar compounds:

Compound logP Molecular Weight Hydrogen Bond Donors/Acceptors Key Structural Feature Reference ID
2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one (hypothetical) ~3.5* 318.38 1/3 Benzyl + phenyl substituents -
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one 1.2 206.14 1/2 Trifluoromethyl group
6-Amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one 0.6 216.24 3/3 Dual amino substituents

*Estimated using analogous compounds.
Insights :

  • The target compound’s benzyl and phenyl groups likely increase logP compared to amino or trifluoromethyl analogues, suggesting improved membrane permeability .

Analgesic Activity

Quinazolinone derivatives (e.g., 2-phenyl-4(3H)-quinazolinone) exhibit analgesic activity in murine models, surpassing standard drugs like aspirin . Structural parallels suggest that the target pyrimidinone derivative may share similar mechanisms, though the pyrimidinone core may alter metabolic stability .

Antimicrobial Potential

Pyrimidinones with thioether substituents (e.g., 2-(methylbenzylthio)-6-amino derivatives ) show moderate antimicrobial activity. The target compound’s benzyl group may enhance lipid bilayer penetration, improving efficacy against Gram-positive pathogens .

Challenges :

  • Steric hindrance from the 2-benzyl and 3-phenyl groups may reduce reaction yields .
  • Purification requires advanced techniques (e.g., HPLC) due to structural similarity to byproducts .

Biological Activity

2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of pyrimidine derivatives known for their therapeutic potential, including anticancer, antimicrobial, and neuroprotective effects. The following sections detail the biological activities, mechanisms of action, and relevant research findings concerning this compound.

Anticancer Activity

Research indicates that compounds within the pyrimidine class, including this compound, exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the activity of the USP1/UAF1 deubiquitinase complex, which is implicated in cancer progression. Inhibitors targeting this pathway have demonstrated nanomolar potency against cancer cell lines, suggesting a potential therapeutic application in oncology .

CompoundTargetIC50 (nM)Activity
This compoundUSP1/UAF1<100Anticancer

Neuroprotective Effects

Pyrimidine derivatives have also been explored for their neuroprotective effects. Compounds with similar scaffolds have shown efficacy in enhancing cholinergic signaling through modulation of muscarinic acetylcholine receptors (mAChRs), which could be beneficial in treating cognitive deficits associated with Alzheimer’s disease and schizophrenia. The mechanism involves positive allosteric modulation of M1 mAChR, enhancing the receptor's response to acetylcholine .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Allosteric Modulation : The compound may function as a positive allosteric modulator (PAM) at mAChRs, enhancing receptor signaling without directly activating the receptor itself. This mechanism can lead to improved cognitive function and neuroprotection .
  • Deubiquitinase Inhibition : By inhibiting the USP1/UAF1 complex, this compound can disrupt the deubiquitination process crucial for cancer cell survival and proliferation. This action demonstrates its potential as an anticancer agent .

Case Studies

Several studies have investigated the biological activities of related pyrimidine compounds:

  • Antiviral Studies : A series of pyrimidine derivatives were tested for their antiviral activity against HIV-1, revealing that certain analogs exhibited low nanomolar inhibitory concentrations while minimizing cytotoxicity. This suggests a promising avenue for further development in antiviral therapies .
  • Cytotoxicity Evaluation : In vitro assays have been conducted to assess cytotoxic effects on various cell lines. Compounds similar to this compound demonstrated selective cytoprotection against cancer cell lines while exhibiting minimal toxicity towards normal cells .

Q & A

Q. What established synthetic routes are available for 2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one, and how can reaction conditions be optimized in academic settings?

Methodology :

  • Condensation reactions : Analogous to the synthesis of 4-benzylidene pyridazinones (), this compound can be synthesized via base-catalyzed (e.g., ethanolic sodium ethoxide) condensation of aldehydes with pyrimidinone precursors. Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (overnight vs. reflux) may improve yield .
  • Substitution reactions : Introduce substituents via nucleophilic aromatic substitution or alkylation. For example, benzyl groups can be introduced using benzyl halides under basic conditions.

Q. Example Optimization Table :

MethodReactants/ConditionsYield (%)Reference
Aldehyde CondensationEthanol, NaOEt, RT, 12h~60-70
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°C, 6h~50-65

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodology :

  • X-ray crystallography : Use SHELX suite (SHELXL for refinement) to resolve crystal structures, particularly for tautomeric form confirmation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks from aromatic and aliphatic protons.
    • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • Thermal analysis : DSC/TGA to study melting points and stability (e.g., reports melting points for analogous compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for tautomeric forms?

Methodology :

  • Combined refinement : Use SHELXL to refine crystallographic data while cross-validating with DFT calculations (e.g., Gaussian or ORCA). Compare bond lengths and angles in the pyrimidinone ring to identify dominant tautomers .
  • Dynamic NMR : Probe tautomeric equilibria in solution by variable-temperature NMR, comparing results with solid-state (X-ray) data .

Q. Example Data Comparison :

ParameterX-ray Data (Solid State)DFT Prediction (Gas Phase)
C=O bond length (Å)1.231.25
N-C-N angle (°)122.5120.8

Q. What strategies are recommended for elucidating biological activity mechanisms, particularly enzyme inhibition?

Methodology :

  • Enzyme assays : Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ kinase assay) to screen for kinase inhibition.
  • Molecular docking : Employ AutoDock or Schrödinger Suite to model interactions with target enzymes (e.g., tyrosine kinases). The benzyl and phenyl groups may occupy hydrophobic pockets .
  • SAR studies : Synthesize analogs (e.g., varying substituents at positions 2, 3, or 6) and correlate structural changes with activity. highlights substituent effects on pyrimidinone bioactivity .

Q. How can regioselectivity challenges in substitution reactions be addressed during derivatization?

Methodology :

  • Directing groups : Use electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to guide electrophilic substitution.
  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) using Boc or Fmoc protection.
  • Metal catalysis : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for selective aryl-aryl bond formation .

Q. What computational approaches are suitable for predicting physicochemical properties (e.g., solubility, logP)?

Methodology :

  • QSAR models : Train models using datasets from PubChem or ChEMBL.
  • Molecular dynamics (MD) : Simulate solvation free energy in water/octanol systems to estimate logP.
  • Software tools : Use SwissADME or MarvinSuite for property prediction .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data between in vitro and cell-based assays be interpreted?

Methodology :

  • Membrane permeability : Measure logD (pH 7.4) to assess cellular uptake. Poor permeability may explain reduced cell-based activity despite strong in vitro inhibition.
  • Metabolic stability : Use liver microsome assays to identify rapid degradation.
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to rule out non-specific binding .

Q. What experimental controls are critical for validating synthetic purity and reproducibility?

Methodology :

  • HPLC-MS : Ensure >95% purity with orthogonal methods (e.g., reverse-phase and HILIC columns).
  • Spiking experiments : Add known impurities to reaction mixtures to confirm resolution.
  • Batch comparison : Synthesize multiple batches under identical conditions and compare NMR/X-ray data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.